(R)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride (R)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097073-13-5
VCID: VC11677430
InChI: InChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m1./s1
SMILES: C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol

(R)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride

CAS No.: 2097073-13-5

Cat. No.: VC11677430

Molecular Formula: C9H11ClF3N

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

(R)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride - 2097073-13-5

Specification

CAS No. 2097073-13-5
Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
IUPAC Name (1R)-3,3,3-trifluoro-1-phenylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m1./s1
Standard InChI Key KRXZIGGEBOQRKO-DDWIOCJRSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](CC(F)(F)F)N.Cl
SMILES C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl
Canonical SMILES C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₉H₁₁ClF₃N) features a benzyl group attached to a propylamine chain with three fluorine atoms at the terminal carbon (Fig. 1). The (αR)-configuration indicates a specific spatial arrangement critical for interactions with biological targets . The hydrochloride salt form improves aqueous solubility, a property advantageous for pharmaceutical formulations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁ClF₃N
Molecular Weight225.64 g/mol
Stereochemistry(αR)-configuration
SolubilityHigh in polar solvents

Spectroscopic Characterization

The compound’s InChIKey (KRXZIGGEBOQRKO-DDWIOCJRSA-N) and SMILES (Cl.FC(F)(F)CC(N)C1=CC=CC=C1) provide unambiguous identifiers for its structure . Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal distinct signals for the trifluoroethyl group (δ ~120 ppm for ¹⁹F NMR) and aromatic protons (δ 7.2–7.5 ppm for ¹H NMR) .

Synthesis and Manufacturing

Asymmetric Synthesis Routes

A patented method involves the resolution of racemic mixtures using (R)-1-(1-naphthyl)ethylamine as a chiral auxiliary (Fig. 2) . Titanium isopropoxide catalyzes the formation of a Schiff base intermediate, which undergoes hydrogenation with palladium on carbon to yield the (R)-enantiomer .

Key Steps:

  • Condensation: 3-(Trifluoromethyl)phenylpropenal reacts with (R)-1-(1-naphthyl)ethylamine in tetrahydrofuran at 10–15°C .

  • Hydrogenation: The intermediate is reduced under 1 kg/cm² H₂ pressure at 0–5°C .

Table 2: Synthesis Conditions and Yields

StepConditionsYieldSource
Schiff Base FormationTi(OiPr)₄, 10–15°C, 6 hrs74%
Hydrogenation5% Pd/C, H₂ (1 kg/cm²), 0–5°C85%

Scale-Up Challenges

The exothermic nature of the hydrogenation step necessitates precise temperature control to prevent racemization. Industrial-scale processes often employ continuous flow reactors to mitigate thermal degradation .

Pharmacological Profile

Mechanism of Action

The trifluoroethyl group enhances binding affinity to hydrophobic pockets in biological targets, while the amine moiety facilitates interactions with acidic residues. In vitro studies of structurally related compounds demonstrate activity at G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation .

Applications in Drug Development

Intermediate in Cinacalcet Synthesis

This compound serves as a precursor to cinacalcet hydrochloride, a calcimimetic agent used to treat hyperparathyroidism. The (R)-enantiomer is critical for binding to calcium-sensing receptors (CaSRs) .

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